2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
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Overview
Description
2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that combines various functional groups, including phenyl, thiazole, hydroxyl, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group with methoxy substituents can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: Study of its chemical reactivity and synthesis of derivatives for structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-piperidin-4-ylethyl)-2H-pyrrol-5-one: Similar structure with a piperidine group instead of a morpholine group.
2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-pyrrolidin-4-ylethyl)-2H-pyrrol-5-one: Similar structure with a pyrrolidine group instead of a morpholine group.
Uniqueness
The uniqueness of 2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the morpholine group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H29N3O6S |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H29N3O6S/c1-14-23(34-15(2)25-14)20(28)18-19(16-6-5-7-17(31-3)22(16)32-4)27(24(30)21(18)29)9-8-26-10-12-33-13-11-26/h5-7,19,29H,8-13H2,1-4H3 |
InChI Key |
FOCVWFVQPHKGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN4CCOCC4)O |
Origin of Product |
United States |
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